1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl-
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Overview
Description
1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl-: is a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl- typically involves the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes . This reaction is a key step in constructing the 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiin-2-thione framework. The reaction conditions often include the use of lithium diisopropylamide for lithiation, followed by the addition of selenium, treatment with zinc chloride in the presence of tetrabutylammonium bromide, and alkylation with 1,2-dibromoethane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl- undergoes various chemical reactions, including:
Electrophilic Halogenation: The compound reacts with halogens such as chlorine and fluorine to form halogenated derivatives.
Coupling Reactions: It can undergo self-coupling or cross-coupling with similar compounds to form new tetrathiafulvalenes.
Common Reagents and Conditions:
Halogenation: Reagents like sulfuryl chloride (SO2Cl2), Selectfluor, and xenon difluoride (XeF2) are commonly used.
Coupling: Triethyl phosphite is often used in coupling reactions.
Major Products:
Halogenated Derivatives: Monochloro, dichloro, and monofluoro derivatives.
Tetrathiafulvalenes: New tetrathiafulvalenes formed through coupling reactions.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl- exerts its effects is primarily related to its electronic structure. The sulfur atoms in the heterocyclic ring contribute to its electron-donating properties, making it a valuable component in electronic materials. The compound can participate in electron transfer processes, which are crucial for its function in organic electronics .
Comparison with Similar Compounds
Properties
CAS No. |
111082-47-4 |
---|---|
Molecular Formula |
C11H8S5 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
5-phenyl-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione |
InChI |
InChI=1S/C11H8S5/c12-11-15-9-10(16-11)14-8(6-13-9)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
KAZNFIJVLOEIFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=C(S1)SC(=S)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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